3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxybenzoic acid core. This compound is commonly used in organic synthesis, particularly in the protection of functional groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The reaction can be represented as follows:
4-Hydroxybenzoic acid+Di-tert-butyl dicarbonate→3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.
Major Products Formed
Oxidation: Formation of 3-[(Tert-butoxy)carbonyl]-4-oxobenzoic acid.
Reduction: Formation of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzyl alcohol.
Substitution: Formation of 4-hydroxybenzoic acid after Boc deprotection.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is widely used in scientific research, including:
Chemistry: As a protecting group for amines and alcohols in organic synthesis.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: In the development of pharmaceuticals where protection of functional groups is necessary during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various applications
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect sensitive functional groups during chemical reactions and can be removed under acidic conditions. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tert-butoxy)carbonyl]amino-3-hydroxybenzoic acid
- 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Lithium tri-tert-butoxyaluminohydride (LiAlH(Ot-Bu)₃)
Uniqueness
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is unique due to its specific structure that combines a hydroxybenzoic acid core with a Boc protecting group. This combination allows for selective protection and deprotection of functional groups, making it highly valuable in multi-step organic synthesis .
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(16)8-6-7(10(14)15)4-5-9(8)13/h4-6,13H,1-3H3,(H,14,15) |
InChI Key |
FGDMGIYSXCNOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
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